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Compound of Interest

Compound Name: Pavinetant

CAS No.: 941690-55-7

Cat. No.: B1678561
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pavinetant, also known as MLE-4901 and formerly as AZD2624, is a potent and selective,

orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It was

investigated for the treatment of schizophrenia, menopausal hot flashes, and polycystic ovary

syndrome (PCOS).[2] While showing promise in early clinical trials for the relief of vasomotor

symptoms in menopausal women, its development was ultimately discontinued due to

observations of elevated liver transaminases. This guide provides a comprehensive overview of

the chemical structure, properties, and biological activity of Pavinetant, intended to serve as a

valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties
Pavinetant is a quinoline carboxamide derivative with the following chemical structure and

properties.
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Property Value Source

IUPAC Name

3-(methanesulfonamido)-2-

phenyl-N-[(1S)-1-

phenylpropyl]quinoline-4-

carboxamide

[2]

Molecular Formula C26H25N3O3S [2]

Molecular Weight 459.56 g/mol [2]

Canonical SMILES

CC--INVALID-LINK--

NC(=O)C2=C(C3=CC=CC=C3

N=C2C4=CC=CC=C4)NS(=O)

(=O)C

[2]

Synonyms
MLE-4901, AZD-4901,

AZD2624, AZ-12472520
[2]

CAS Number 941690-55-7 [2]

Biological Properties and Mechanism of Action
Pavinetant functions as a selective antagonist of the neurokinin-3 receptor (NK3R), a G-

protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The

endogenous ligand for NK3R is neurokinin B (NKB), a member of the tachykinin family of

neuropeptides. The NKB/NK3R signaling pathway is implicated in the regulation of

gonadotropin-releasing hormone (GnRH) secretion and, consequently, luteinizing hormone

(LH) and follicle-stimulating hormone (FSH) release. In menopausal women, altered NKB

signaling is thought to contribute to the vasomotor symptoms commonly known as hot flashes.

By blocking the NK3R, Pavinetant inhibits the downstream signaling cascade, leading to a

reduction in the frequency and severity of hot flashes.

Signaling Pathway
The NK3 receptor is coupled to the Gq/11 family of G proteins.[3] Upon activation by its

endogenous ligand, neurokinin B, the receptor facilitates the exchange of GDP for GTP on the

Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC).[3]
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NK3 Receptor Signaling Pathway and Inhibition by Pavinetant.

In Vitro Pharmacology
Pavinetant is a highly potent antagonist of the human NK3 receptor.

Assay Type Parameter Value Cell Line Radioligand Source

Radioligand

Binding
IC50 1.6 nM

CHO cells

expressing

human NK3R

[125I]His3-

MePhe7)-

NKB

[1]

Experimental Protocols
Detailed, specific experimental protocols for the characterization of Pavinetant have not been

extensively published. However, the following are representative methodologies for the types of

assays used to evaluate NK3R antagonists.
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This competitive binding assay measures the ability of a test compound to displace a

radiolabeled ligand from its receptor.

Preparation

Incubation Separation & Measurement

Membrane Preparation
(e.g., from CHO cells
expressing hNK3R)

Incubate at
controlled temperature

Radioligand
(e.g., [125I]His3-MePhe7)-NKB)

Test Compound
(Pavinetant)

Rapid Filtration
(to separate bound from

free radioligand)

Scintillation Counting
(to measure radioactivity)

Data Analysis
(Calculate IC50/Ki)

Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.

Methodology:

Membrane Preparation: Membranes from cells stably expressing the human NK3 receptor

(e.g., CHO cells) are prepared by homogenization and centrifugation.

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed

concentration of a suitable radioligand (e.g., [125I]-iodo-histidyl, methyl-Phe7] neurokinin B)

and varying concentrations of the test compound (Pavinetant).

Incubation: The mixture is incubated at a specific temperature for a defined period to allow

binding to reach equilibrium.

Separation: The bound radioligand is separated from the free radioligand by rapid filtration

through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis.

This functional assay measures the ability of an antagonist to block agonist-induced increases

in intracellular calcium, a downstream effect of Gq-coupled receptor activation.
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Workflow for a Calcium Mobilization Assay.

Methodology:

Cell Culture: Cells expressing the human NK3 receptor (e.g., HEK293 cells) are plated in a

multi-well plate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Antagonist Incubation: The cells are pre-incubated with varying concentrations of

Pavinetant.

Agonist Stimulation: An NK3R agonist (e.g., neurokinin B) is added to the wells to stimulate

the receptor.

Fluorescence Measurement: The change in fluorescence, corresponding to the increase in

intracellular calcium, is measured in real-time using a fluorescence plate reader.
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Data Analysis: The concentration of Pavinetant that inhibits 50% of the agonist-induced

calcium response (IC50) is determined.

Pharmacokinetics and Metabolism
Detailed human pharmacokinetic data for Pavinetant from clinical trials is not readily available

in the public domain. However, in silico studies and clinical observations provide some insights.

An in-silico analysis of Pavinetant's ADME/T (Absorption, Distribution, Metabolism, Excretion,

and Toxicity) properties suggested a reasonable pharmacokinetic profile in comparison to other

NK3R antagonists.[3] However, a key finding from clinical trials was the observation of elevated

liver transaminases in some participants, which ultimately led to the discontinuation of its

development.[1] This suggests a potential for hepatotoxicity that may not have been predicted

by preclinical models.

Pavinetant has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4/5 in

vitro.

Clinical Trials
Pavinetant (as MLE-4901) was evaluated in a Phase 2, randomized, double-blind, placebo-

controlled, crossover trial (NCT02668185) for the treatment of moderate-to-severe vasomotor

symptoms in menopausal women.[1]

Key Aspects of the NCT02668185 Trial:
Dosage: 40 mg administered orally, twice daily.[1]

Treatment Duration: 4 weeks of treatment with Pavinetant and 4 weeks with placebo,

separated by a 2-week washout period.[1]

Primary Outcome: Reduction in the total number of hot flushes.[1]

Key Findings: Pavinetant demonstrated a statistically significant and rapid reduction in the

frequency and severity of hot flashes compared to placebo.[1]

Adverse Events: The trial was terminated due to the observation of transient elevations in

liver transaminases (alanine aminotransferase) in some participants.[1]
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Summary and Conclusion
Pavinetant (MLE-4901) is a potent and selective NK3R antagonist with a well-defined

mechanism of action. It demonstrated clinical efficacy in reducing menopausal hot flashes.

However, its development was halted due to safety concerns related to liver enzyme

elevations. The data and methodologies presented in this guide provide a valuable resource for

researchers working on NK3R antagonists and related therapeutic areas. The experience with

Pavinetant underscores the importance of thorough safety evaluations in drug development,

particularly for novel mechanisms of action. Despite its discontinuation, the clinical success of

Pavinetant in alleviating vasomotor symptoms has paved the way for the development of other

NK3R antagonists for this indication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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